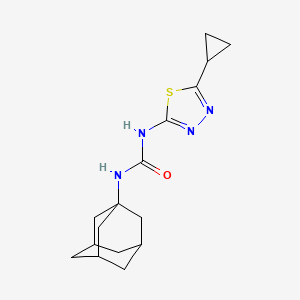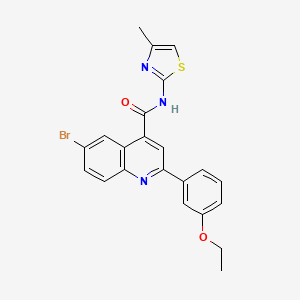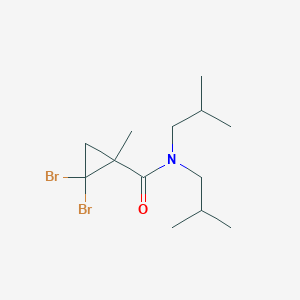
N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea
Descripción general
Descripción
N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea, also known as ACR16, is a compound that has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. ACR16 is a selective antagonist of the dopamine D2 receptor and has been shown to possess antipsychotic and antidepressant properties.
Mecanismo De Acción
N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea is a selective antagonist of the dopamine D2 receptor. The dopamine D2 receptor is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release in the brain. N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea binds to the dopamine D2 receptor and prevents the binding of dopamine, which leads to a decrease in dopamine signaling. This decrease in dopamine signaling is thought to be responsible for the antipsychotic and antidepressant properties of N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea.
Biochemical and Physiological Effects
N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has been shown to have several biochemical and physiological effects. It has been shown to decrease the activity of the mesolimbic dopamine system, which is thought to be responsible for the positive symptoms of schizophrenia. N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has also been shown to increase the activity of the prefrontal cortex, which is thought to be responsible for the negative symptoms of schizophrenia. Additionally, N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is thought to be responsible for the antidepressant properties of N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its high selectivity for the dopamine D2 receptor. This allows researchers to specifically target the dopamine D2 receptor and study its effects on various biological processes. However, one limitation of using N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to animals or cells.
Direcciones Futuras
There are several future directions for the study of N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea. One direction is to investigate its potential use in treating other neurological and psychiatric disorders, such as bipolar disorder and addiction. Another direction is to investigate the long-term effects of N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea on the brain and behavior. Additionally, researchers could investigate the potential use of N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea in combination with other drugs to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. It has been shown to possess antipsychotic and antidepressant properties in both animal models and human clinical trials. N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has also been investigated for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c21-14(17-15-20-19-13(22-15)12-1-2-12)18-16-6-9-3-10(7-16)5-11(4-9)8-16/h9-12H,1-8H2,(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFOUUCEVTVGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B4278013.png)
![3-{[(4-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278021.png)
![5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide](/img/structure/B4278023.png)
![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4278031.png)
![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-3-methylpiperidine](/img/structure/B4278033.png)

![2-{[(2-iodophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4278043.png)


![2,8-dimethyl-5-(9H-xanthen-9-ylcarbonyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B4278060.png)
![N-1-adamantyl-N'-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4278078.png)
![4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B4278100.png)